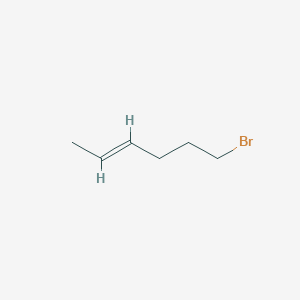

6-Bromo-2-hexene

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-6-bromohex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRXJJMXWNQBNS-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Stereochemical Characterization of 6 Bromo 2 Hexene

Analysis of Geometric Isomerism (cis/trans and E/Z Configurations) for the Alkene Moiety

The presence of a carbon-carbon double bond in 6-bromo-2-hexene introduces the possibility of geometric isomerism due to restricted rotation around this bond. libretexts.org This leads to the existence of cis and trans (or Z and E) isomers, which differ in the spatial arrangement of the substituents attached to the double-bonded carbons. libretexts.orgslideshare.net

For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups. slideshare.net In the case of this compound, the carbon at position 2 is bonded to a hydrogen atom and a methyl group, while the carbon at position 3 is bonded to a hydrogen atom and a propyl group which is further substituted with a bromine atom at the 6-position. Since both C2 and C3 have two different substituents, geometric isomerism is possible.

The cis/trans nomenclature is often used for simpler alkenes. In the cis isomer of this compound, the two hydrogen atoms attached to the double bond are on the same side, and the alkyl substituents (methyl and bromopropyl) are also on the same side. libretexts.org In the trans isomer, the hydrogen atoms are on opposite sides of the double bond, as are the alkyl groups. libretexts.org

A more unambiguous system for designating the configuration of geometric isomers is the Cahn-Ingold-Prelog (CIP) priority rules, which lead to the E/Z notation. scribd.com This system assigns priorities to the substituents on each carbon of the double bond based on atomic number. youtube.com

At C2: The methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

At C3: The bromopropyl group (-CH₂CH₂CH₂Br) has a higher priority than the hydrogen atom (-H).

If the two higher-priority groups are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite). uop.edu.pk

Therefore, for this compound:

The cis isomer corresponds to the (Z)-6-bromo-2-hexene) configuration. nih.gov

The trans isomer corresponds to the (E)-6-bromo-2-hexene) configuration. chemspider.com

These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. ualberta.ca They possess distinct physical properties, such as boiling points, melting points, and dipole moments. slideshare.net

Conformational Analysis and Energy Landscapes of this compound Isomers

The rotation around the C3-C4, C4-C5, and C5-C6 single bonds leads to different spatial orientations of the bromine atom relative to the double bond. These rotations are subject to torsional strain and steric interactions, which dictate the most stable conformations.

For instance, looking down the C4-C5 bond, the molecule can exist in staggered conformations (such as anti and gauche) and eclipsed conformations. The staggered conformations are generally lower in energy. The relative populations of these conformers are determined by the energy differences between them, with the lowest energy conformer being the most populated at equilibrium.

The presence of the bulky bromine atom introduces significant steric hindrance. In conformations where the bromine atom is brought into close proximity with the double bond or the methyl group at C2, the energy of the conformer will be higher due to steric repulsion. The most stable conformations will be those that minimize these unfavorable interactions. For example, an anti-periplanar arrangement between the largest groups on adjacent carbons is often favored. masterorganicchemistry.com

Computational chemistry methods can be employed to model the potential energy surface of this compound isomers. whiterose.ac.ukrsc.org These calculations can predict the geometries and relative energies of various conformers, providing insight into the molecule's preferred shapes and the energy barriers to rotation between them.

Considerations of Chiral Centers and Diastereomeric Relationships in Substituted this compound Derivatives

While this compound itself is not chiral, the introduction of additional substituents can create one or more chiral centers, leading to the possibility of enantiomers and diastereomers. A chiral center is typically a carbon atom bonded to four different groups.

For example, in 6-bromo-2,3-dimethyl-2-hexene , the carbon at position 3 is not a stereocenter due to the double bond. However, if we consider a derivative like 4-bromo-4-methyl-2-hexene , the carbon at position 4 is a chiral center as it is bonded to a bromine atom, a methyl group, an ethyl group, and a propenyl group. quora.com

The presence of a chiral center in a molecule that also has a double bond capable of geometric isomerism leads to a total of four possible stereoisomers:

(R, E)-isomer

(S, E)-isomer

(R, Z)-isomer

(S, Z)-isomer

The (R, E) and (S, E) isomers are a pair of enantiomers, as are the (R, Z) and (S, Z) isomers. The relationship between any E isomer and any Z isomer is diastereomeric. quora.com Similarly, the relationship between (R,E) and (R,Z) or (S,E) and (S,Z) is also diastereomeric.

The synthesis of such substituted derivatives often leads to a mixture of stereoisomers. libguides.com The specific reaction conditions and the nature of the reactants and catalysts can influence the stereochemical outcome, sometimes favoring the formation of one stereoisomer over others (stereoselectivity). libguides.com For instance, the reduction of a ketone precursor to form a chiral alcohol can be achieved with high enantioselectivity using chiral catalysts. acs.org

Theoretical Approaches to Predicting Molecular Geometry and Stereochemical Stability

Computational chemistry provides powerful tools for predicting the molecular geometry and stereochemical stability of molecules like this compound and its derivatives. whiterose.ac.ukrsc.org Ab initio and Density Functional Theory (DFT) methods are commonly used to perform these calculations. nih.gov

These theoretical approaches can be used to:

Optimize Molecular Geometries: Determine the lowest energy three-dimensional structure of each isomer and conformer. This includes predicting bond lengths, bond angles, and dihedral angles.

Calculate Relative Energies: Compare the energies of different isomers and conformers to predict their relative stabilities. The isomer or conformer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant at equilibrium.

Model Reaction Pathways: Investigate the energy profiles of reactions involving these molecules, helping to understand reaction mechanisms and predict product distributions. nih.gov

Predict Spectroscopic Properties: Calculate properties such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the predicted structures.

For haloalkenes, computational studies have been used to understand their reactivity and interactions. acs.orgresearchgate.net For example, theoretical models can predict the outcome of reactions such as addition and substitution by modeling the transition states and intermediates. nih.gov The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. rsc.org High-level computational approaches can provide results that are in good agreement with experimental findings. nih.gov

Synthetic Methodologies for the Elaboration of the 6 Bromo 2 Hexene Scaffold

Proposed Synthetic Pathways via Olefin Formation

Several distinct pathways have been explored for the construction of the internal alkene in 6-bromo-2-hexene. These methods leverage fundamental olefination reactions, each with its own advantages and limitations regarding selectivity and substrate scope.

Controlled Dehydrohalogenation Reactions to Generate the Internal Alkene

One common approach involves the controlled dehydrohalogenation of a dihaloalkane precursor, such as 2,5-dibromohexane (B146544) or 1,5-dibromohexane. The reaction, typically carried out under basic conditions, follows an E2 elimination mechanism. The regioselectivity of this elimination is crucial and often follows Zaitsev's rule, which predicts the formation of the more substituted (internal) alkene as the major product. The choice of base and solvent is critical in controlling the reaction's outcome. For instance, a strong, sterically hindered base like potassium tert-butoxide (KOtBu) in a non-polar solvent can favor the desired elimination.

A general procedure for the synthesis of ω-bromoalkenes involves the reaction of the corresponding α,ω-dibromoalkane with a slight excess of potassium tert-butoxide in anhydrous tetrahydrofuran (B95107) (THF) under reflux conditions. chemicalbook.com For example, the synthesis of 6-bromo-1-hexene (B1265582) from 1,6-dibromohexane (B150918) has been reported with a 79% yield using this method. chemicalbook.com While this example yields the terminal alkene, careful selection of the starting dihalide and reaction conditions can, in principle, be adapted to favor the formation of the internal alkene, this compound.

Bio-inspired methods, such as photocatalysis using vitamin B12, have also been investigated for dehydrohalogenation reactions, offering milder reaction conditions.

Olefin Isomerization Strategies from Terminally Substituted Bromohexenes

An alternative strategy involves the isomerization of a more readily available terminal alkene, such as 6-bromo-1-hexene, to the desired internal alkene. chemicalbook.com Transition metal catalysts, particularly those based on ruthenium, palladium, and cobalt, are often employed for this purpose. organic-chemistry.orgsigmaaldrich.comnih.gov These catalysts can facilitate the migration of the double bond along the carbon chain.

Recent advancements have focused on developing catalysts that offer high regioselectivity and stereoselectivity. For example, specific palladium complexes with phosphine (B1218219) ligands have been shown to effectively isomerize terminal olefins to internal trans-2-olefins. organic-chemistry.org Similarly, cobalt-based catalysts have been utilized for the positional isomerization of terminal alkenes. sigmaaldrich.comnih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome, providing access to either the (E)- or (Z)-isomer of this compound. rsc.org

| Catalyst System | Substrate | Product | Selectivity | Reference |

| Pd-catalyst with 2-PyPPh2 ligand | Terminal olefins | trans-2-olefins | High regio- and stereoselectivity | organic-chemistry.org |

| Co(salen,t-Bu, t-Bu)Cl / organosilane | Terminal alkenes | Isomerized alkenes | - | sigmaaldrich.comnih.gov |

| Tungsten-catalyst with specific ligands | Terminal olefins | (E)- or (Z)-internal olefins | Stereodivergent | rsc.org |

Cross-Metathesis and Related Olefin Chemistry for targeted Alkene Synthesis

Olefin cross-metathesis offers a powerful tool for the direct synthesis of functionalized alkenes. organic-chemistry.org In principle, this compound could be synthesized via the cross-metathesis of a simpler terminal alkene, such as 1-butene, with a bromine-containing olefin partner. The success of this approach hinges on the relative reactivity of the two olefin partners and the choice of the metathesis catalyst, typically a ruthenium-based complex like the Grubbs catalyst. organic-chemistry.org

While direct cross-metathesis to form this compound is not extensively documented, related reactions have been reported. For instance, 6-bromohexene has been used in silver-catalyzed carboxylative coupling reactions followed by ruthenium-catalyzed cross-metathesis to synthesize functionalized 2-alkynoates. The challenge in using substrates like 6-bromo-1-hexene in cross-metathesis lies in controlling the reaction to favor the desired cross-coupled product over homodimerization. researchgate.netbeilstein-journals.org

Functional Group Interconversions on Hexane (B92381) Derivatives Leading to this compound

This approach involves starting with a hexane derivative that already possesses a different functional group, which is then converted to the desired alkene and bromide. For example, a diol such as hexane-1,5-diol could be a potential precursor. One hydroxyl group could be selectively protected, followed by dehydration to introduce the double bond, and finally, the remaining hydroxyl group could be converted to a bromide using a suitable brominating agent like N-bromosuccinimide (NBS) and triphenylphosphine.

Alternatively, a haloalkane dehalogenase enzyme could potentially be used for the dehalogenation of a dihaloalkane to an alcohol, which could then be further functionalized. researchgate.net However, controlling the regioselectivity of such enzymatic reactions can be challenging.

Regio- and Stereoselective Synthetic Approaches

Achieving high levels of regio- and stereoselectivity is paramount in modern organic synthesis. numberanalytics.com For the synthesis of this compound, this means controlling both the position of the double bond and its geometry (E/Z).

Regioselectivity refers to the preferential formation of one constitutional isomer over another. masterorganicchemistry.com In the context of this compound synthesis, this involves directing the formation of the double bond to the C2 position. This can be influenced by steric and electronic factors of the substrate and reagents. numberanalytics.com For example, in dehydrohalogenation reactions, the use of bulky bases can sometimes favor the formation of the less substituted (Hofmann) product, which would be undesirable in this case.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. masterorganicchemistry.com For this compound, this relates to the E/Z configuration of the double bond. Many modern synthetic methods offer high stereocontrol. For instance, certain olefin metathesis catalysts are known to favor the formation of either the E or Z isomer. organic-chemistry.org Similarly, the stereochemical outcome of addition reactions to alkynes can be controlled to produce specific vinyl bromide stereoisomers, which could then be elaborated to the final product. acs.orgtandfonline.com The anti-addition of halogens to alkenes is a classic example of a stereospecific reaction that proceeds through a cyclic halonium ion intermediate. libretexts.org

Recent synthetic methodologies often aim to achieve both high regio- and stereoselectivity in a single step. For example, base-mediated [4+2] annulation reactions have been used to synthesize complex cyclic systems with excellent control over both aspects. rsc.org While not directly applicable to this compound, these principles guide the development of new, more efficient synthetic routes.

Reactivity and Mechanistic Investigations of 6 Bromo 2 Hexene

Reactions Involving the Internal Alkene Moiety

The internal C2=C3 double bond in 6-bromo-2-hexene is an electron-rich center, making it susceptible to attack by electrophiles and a participant in various addition and oxidative reactions. aakash.ac.in

Electrophilic addition reactions to the unsymmetrical double bond of this compound are governed by the principles of carbocation stability, famously articulated by Markovnikov's rule. msu.edu The rule predicts that in the addition of a protic acid (HX), the proton will add to the carbon atom of the double bond that results in the formation of the more stable carbocation intermediate. msu.edulibretexts.org

Hydrohalogenation: The addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond proceeds via protonation of the alkene. Protonation at C-3 leads to a more stable secondary carbocation at C-2, as opposed to the primary carbocation that would form from protonation at C-2. Subsequent attack by the bromide anion (Br-) on the C-2 carbocation yields the major product, 2,6-dibromohexane. libretexts.org

Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) proceeds through a different mechanism involving a cyclic halonium ion intermediate. aakash.ac.inmasterorganicchemistry.com This intermediate is formed by the electrophilic attack of the halogen on the pi electrons of the alkene. masterorganicchemistry.com The subsequent nucleophilic attack by a halide ion occurs from the side opposite to the cyclic ion (backside attack), resulting in anti-addition. masterorganicchemistry.com For this compound, this would lead to the formation of 6-bromo-2,3-dihalogenohexane. The reaction with bromine is a classic test for unsaturation, where the characteristic reddish-brown color of the bromine solution disappears as it is consumed. aakash.ac.in

Hydration: The acid-catalyzed addition of water to the double bond also follows Markovnikov's rule. libretexts.org In the presence of a strong acid catalyst like sulfuric or phosphoric acid, the alkene is protonated to form the more stable C-2 carbocation, which is then attacked by a water molecule. uomustansiriyah.edu.iq Deprotonation of the resulting oxonium ion gives the alcohol product, 6-bromohexan-2-ol.

| Reaction Type | Reagent | Key Intermediate | Major Product |

| Hydrohalogenation | HBr | Secondary Carbocation (at C-2) | 2,6-Dibromohexane |

| Halogenation | Br₂ | Cyclic Bromonium Ion | (trans)-6-Bromo-2,3-dibromohexane |

| Hydration | H₂O, H⁺ catalyst | Secondary Carbocation (at C-2) | 6-Bromohexan-2-ol |

The presence of both a double bond and a bromoalkane allows for intramolecular radical cyclization. While much of the literature focuses on the cyclization of its isomer, 6-bromo-1-hexene (B1265582), the principles can be extended to this compound. oup.compsu.edu These reactions are typically initiated by generating a radical at the carbon bearing the bromine.

Under typical conditions using a radical initiator like azobisisobutyronitrile (AIBN) and a radical mediator such as tributyltin hydride (Bu₃SnH), a primary radical is formed at the C-6 position. wikipedia.org This radical can then attack the internal double bond. According to Baldwin's rules for ring closure, the 5-exo-trig cyclization pathway is generally favored over the 6-endo-trig pathway. wikipedia.org

5-exo-trig cyclization: The C-6 radical attacks the C-2 position of the double bond, forming a five-membered ring. This results in a secondary radical on a cyclopentyl ring, which is then quenched (e.g., by abstracting a hydrogen atom from Bu₃SnH) to yield a substituted methylcyclopentane (B18539) derivative.

6-endo-trig cyclization: Attack on the C-3 position would lead to a six-membered ring, but this pathway is generally kinetically disfavored for hexenyl radicals. wikipedia.org

The efficiency and regioselectivity of such cyclizations can be influenced by substituents on the double bond. wikipedia.org

The carbon-carbon double bond in this compound can be selectively reduced to a single bond through catalytic hydrogenation without affecting the carbon-bromine bond. This reaction involves the addition of hydrogen (H₂) across the alkene in the presence of a metal catalyst. masterorganicchemistry.com

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and nickel. masterorganicchemistry.comdoubtnut.com The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond as it adsorbs onto the catalyst surface. masterorganicchemistry.com The hydrogenation of this compound yields 1-bromohexane. It is important to select a catalyst that does not also promote the hydrogenolysis (cleavage) of the C-Br bond, a potential side reaction. Milder catalysts or controlled conditions can help ensure selectivity. masterorganicchemistry.com For instance, Lindlar's catalyst is known for its selectivity in reducing alkynes to cis-alkenes and is less prone to causing hydrogenolysis. libretexts.org

The alkene moiety can undergo various oxidative reactions to introduce oxygen-containing functional groups.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), converts the alkene into an epoxide. This reaction is a concerted process where an oxygen atom is transferred to the double bond, forming a three-membered ring containing oxygen (an oxirane). Applying this to this compound would yield 2-(4-bromobutyl)-3-methyloxirane. The related compound, 6-bromo-1-hexene, has been used to prepare its corresponding epoxide, 6-bromo-1,2-epoxyhexane. lookchem.comfishersci.firheniumshop.co.il

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). The stereochemical outcome depends on the reagents used.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) add two hydroxyl groups to the same face of the double bond, resulting in a syn-diol.

Anti-dihydroxylation: This is typically achieved in a two-step process, starting with epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water on the protonated epoxide occurs via a backside attack, leading to an anti-diol.

| Transformation | Reagent(s) | Stereochemistry | Product |

| Epoxidation | mCPBA | N/A | 2-(4-Bromobutyl)-3-methyloxirane |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Syn-addition | 6-Bromohexane-2,3-diol |

| Anti-dihydroxylation | 1. mCPBA 2. H₃O⁺ | Anti-addition | 6-Bromohexane-2,3-diol |

In principle, the alkene functionality allows this compound to act as a monomer in addition polymerization reactions. However, the internal (1,2-disubstituted) nature of the double bond makes it sterically hindered and less reactive towards polymerization compared to terminal alkenes like its isomer, 6-bromo-1-hexene. chemicalbull.comcymitquimica.com While polymerization of terminal alkenes is common, initiating polymerization at an internal double bond typically requires specific and highly active catalysts, such as certain metallocene or Ziegler-Natta systems. Oligomerization, the formation of short polymer chains, could also occur under certain catalytic conditions. unam.mxlookchem.com The presence of the bromo-functional handle could allow for the synthesis of functionalized polymers if polymerization can be successfully initiated. chemicalbull.com

Oxidative Transformations (e.g., Epoxidation, Dihydroxylation)

Reactions Involving the Alkyl Bromide Moiety

The primary alkyl bromide at the C-6 position is a classic electrophilic center, making it an excellent substrate for nucleophilic substitution and base-induced elimination reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base used. ualberta.caualberta.ca

Nucleophilic Substitution (Sₙ2): As a primary alkyl halide, this compound is an ideal candidate for Sₙ2 reactions. masterorganicchemistry.com This pathway is favored by strong, relatively unhindered nucleophiles. The reaction proceeds in a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of configuration (though C-6 is not a stereocenter). masterorganicchemistry.com A wide variety of functional groups can be introduced at the C-6 position using this method. For example, reaction with sodium cyanide yields a nitrile, while reaction with a thiolate yields a thioether.

Elimination (E2): When treated with a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), an E2 elimination reaction is favored over substitution. chegg.com The bulky base preferentially abstracts a proton from the adjacent C-5 carbon, leading to the concerted expulsion of the bromide leaving group and the formation of a new pi bond. This reaction would convert this compound into hexa-1,5-diene. The competition between Sₙ2 and E2 pathways is a fundamental concept in organic chemistry, with steric bulk on the base and higher reaction temperatures generally favoring elimination. chegg.com

| Reagent Type | Reagent Example | Predominant Pathway | Major Product |

| Strong, unhindered nucleophile | Sodium cyanide (NaCN) | Sₙ2 | 7-Hepten-2-nitrile |

| Strong, unhindered nucleophile | Sodium hydrosulfide (B80085) (NaSH) | Sₙ2 | Hex-4-ene-1-thiol |

| Strong, bulky base | Potassium tert-butoxide (t-BuOK) | E2 | Hexa-1,5-diene |

| Weak nucleophile/weak base | Water (H₂O), heat | Sₙ1/E1 (slow) | Mixture including Hex-5-en-1-ol |

Compound Index

| Systematic Name | Other Name(s) | Molecular Formula |

| 1-Bromohexane | Hexyl bromide | C₆H₁₃Br |

| 2,6-Dibromohexane | C₆H₁₂Br₂ | |

| 6-Bromo-1-hexene | 5-Hexenyl bromide | C₆H₁₁Br |

| 6-Bromo-2,3-dibromohexane | C₆H₁₁Br₃ | |

| This compound | C₆H₁₁Br | |

| 6-Bromohexan-2-ol | C₆H₁₃BrO | |

| 6-Bromohexane-2,3-diol | C₆H₁₃BrO₂ | |

| 2-(4-Bromobutyl)-3-methyloxirane | 6-Bromo-2,3-epoxyhexane | C₆H₁₁BrO |

| 7-Hepten-2-nitrile | C₇H₁₁N | |

| Azobisisobutyronitrile | AIBN | C₈H₁₂N₄ |

| Hexa-1,5-diene | C₆H₁₀ | |

| Hex-4-ene-1-thiol | C₆H₁₂S | |

| Hex-5-en-1-ol | C₆H₁₂O | |

| Hydrogen Bromide | HBr | |

| meta-Chloroperoxybenzoic acid | mCPBA | C₇H₅ClO₃ |

| Osmium tetroxide | OsO₄ | |

| Palladium on Carbon | Pd/C | Pd/C |

| Potassium permanganate | KMnO₄ | |

| Potassium tert-butoxide | t-BuOK | C₄H₉KO |

| Sodium cyanide | NaCN | |

| Sodium hydrosulfide | NaSH | |

| Tributyltin hydride | C₁₂H₂₈Sn |

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The bromine atom in this compound can be displaced by a variety of nucleophiles. smolecule.com The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. ualberta.caualberta.ca

The SN2 (bimolecular nucleophilic substitution) pathway is a one-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion leaves. This pathway is favored by strong, unhindered nucleophiles and aprotic solvents. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. ualberta.ca

In contrast, the SN1 (unimolecular nucleophilic substitution) pathway is a two-step process. The first step involves the slow departure of the bromide leaving group to form a carbocation intermediate. This is the rate-determining step. The second step is the rapid attack of the nucleophile on the carbocation. SN1 reactions are favored by weak nucleophiles or protic solvents that can stabilize the carbocation intermediate. The rate of an SN1 reaction is dependent only on the concentration of the substrate. ualberta.ca

The structure of this compound, being a primary alkyl halide, would generally favor the SN2 pathway. However, the proximity of the double bond could potentially stabilize a primary carbocation through resonance, making an SN1 pathway more feasible than for a typical primary alkyl halide. The choice between SN1 and SN2 pathways is therefore a subject of mechanistic investigation and can be influenced by subtle changes in reaction conditions.

| Reaction Type | Conditions | Major Product |

| SN1 Hydrolysis | Hot ethanol/water | 6-Hydroxy-2-hexene |

| SN2 with Iodide | Acetone, reflux | 6-Iodo-2-hexene |

This table presents hypothetical examples based on general principles of nucleophilic substitution reactions as specific data for this compound was not found in the search results.

Elimination Reactions (E1 and E2 Pathways) for further Unsaturation or Cyclization

In the presence of a base, this compound can undergo elimination reactions to form a diene. Similar to substitution reactions, eliminations can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). libretexts.orgpressbooks.pub

The E2 pathway is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the bromine-bearing carbon, and the bromide ion leaves simultaneously, forming a double bond. pressbooks.pub The rate of an E2 reaction depends on the concentrations of both the substrate and the base. pressbooks.pub Strong, bulky bases favor the E2 mechanism. pressbooks.pub

The E1 pathway is a two-step process that begins with the formation of a carbocation intermediate, the same as in the SN1 pathway. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. The rate of an E1 reaction is dependent only on the concentration of the substrate.

For this compound, elimination can lead to the formation of either 1,3-hexadiene (B165228) or 1,4-hexadiene, depending on which proton is removed. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. libretexts.orgvedantu.com However, the use of a sterically hindered base can lead to the formation of the less substituted alkene, known as the Hofmann product. pressbooks.pub

Furthermore, under certain conditions, intramolecular cyclization can occur as a competing reaction pathway, leading to the formation of a five- or six-membered ring.

| Base | Conditions | Major Product(s) |

| Potassium tert-butoxide (bulky base) | Tetrahydrofuran (B95107), reflux | 1,4-Hexadiene (Hofmann product) |

| Sodium ethoxide (small base) | Ethanol, reflux | 1,3-Hexadiene (Zaitsev product) |

This table presents hypothetical examples based on general principles of elimination reactions as specific data for this compound was not found in the search results.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic. This allows for the formation of organometallic reagents through reaction with certain metals. utexas.edu

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) leads to the formation of a Grignard reagent, (2-hexenyl)magnesium bromide. sigmaaldrich.comsigmaaldrich.com This reaction inverts the polarity of the carbon atom attached to the metal, making it nucleophilic. Grignard reagents are powerful tools in organic synthesis, used to form new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds, epoxides, and carbon dioxide.

Organolithium Compounds: Similarly, reacting this compound with lithium metal results in the formation of an organolithium reagent, (2-hexenyl)lithium. utexas.edu Organolithium compounds are generally more reactive than their Grignard counterparts and are also widely used for carbon-carbon bond formation.

| Metal | Solvent | Organometallic Reagent |

| Magnesium (Mg) | Diethyl ether or THF | (2-Hexenyl)magnesium bromide |

| Lithium (Li) | Pentane | (2-Hexenyl)lithium |

This table is based on general principles of organometallic reagent formation. utexas.edu

Chemoselective Transformations in the Presence of Multiple Functional Groups

The presence of both a double bond and a bromo group in this compound presents challenges and opportunities for chemoselective transformations. The relative reactivity of these two functional groups allows for selective reactions at one site while leaving the other intact.

For instance, the double bond can undergo electrophilic addition reactions. However, the electron-withdrawing effect of the bromine atom can moderate the reactivity of the double bond. Conversely, the bromo group can be targeted in nucleophilic substitution or elimination reactions. The choice of reagents and reaction conditions is crucial for achieving the desired chemoselectivity. For example, using a soft nucleophile would likely favor substitution at the carbon-bromine bond, while a hard electrophile would tend to react with the double bond.

Intramolecular Reactions and Ring-Closing Pathways

The structure of this compound is amenable to intramolecular reactions, particularly those leading to the formation of cyclic compounds. If the molecule is first converted into a nucleophile, for example, by forming the Grignard reagent, the nucleophilic carbon can then attack the double bond in an intramolecular fashion. This type of reaction, often mediated by a transition metal catalyst, can lead to the formation of five- or six-membered rings.

Radical cyclization is another important pathway. For instance, treatment of 6-bromo-1-hexene (a closely related isomer) with a radical initiator can lead to the formation of a methylcyclopentane ring via a 5-exo-trig cyclization. researchgate.netacs.org Similar radical-mediated cyclizations could be envisioned for this compound, potentially leading to substituted cyclopentane (B165970) or cyclohexane (B81311) derivatives. The regioselectivity and stereoselectivity of these ring-closing reactions are often predictable based on established principles of radical and organometallic chemistry.

Role of 6 Bromo 2 Hexene As a Building Block in Complex Chemical Synthesis

Precursor for Diversely Substituted Aliphatic and Alicyclic Compounds

6-Bromo-2-hexene serves as an excellent starting point for the synthesis of a wide array of acyclic and cyclic molecules through reactions that target its two distinct functional groups.

The primary alkyl bromide allows for classical nucleophilic substitution reactions (SN2), enabling the introduction of numerous functional groups to form substituted aliphatic hexene chains. These reactions are fundamental in extending the carbon skeleton or introducing heteroatoms. Furthermore, the bromide can be converted into an organometallic species, such as a Grignard or organolithium reagent, which can then react with various electrophiles to form new carbon-carbon bonds.

Perhaps the most significant application in this context is its use in intramolecular cyclization reactions to form alicyclic compounds. The presence of the double bond at the 2-position, five carbons away from the bromine-bearing carbon, makes it an ideal precursor for radical-mediated 5-exo-trig cyclization. This process is often initiated by reducing the carbon-bromine bond to generate a primary hexenyl radical. This radical rapidly attacks the internal double bond to form a five-membered ring, a common structural motif. Studies on the closely related isomer, 6-bromo-1-hexene (B1265582), have demonstrated that this cyclization yields cyclopentylmethyl radicals, which can then be trapped or dimerize. nih.govresearchgate.net For this compound, this cyclization would result in a substituted cyclopentane (B165970) ring, a valuable scaffold in organic synthesis.

In a notable example of the reactivity of such systems, nickel-catalyzed reactions involving 6-bromo-1-hexene as an alkylating reagent yielded both acyclic and cyclic products, showcasing the competition between direct alkylation and intramolecular cyclization. nih.gov

| Reaction Type | Reagent/Catalyst Example | Resulting Structure | Compound Class |

| Nucleophilic Substitution | Sodium Cyanide (NaCN) | 7-cyano-2-hexene | Aliphatic Nitrile |

| Grignard Formation | Magnesium (Mg), then CO₂ | 3-heptenoic acid | Aliphatic Carboxylic Acid |

| Radical Cyclization | Bu₃SnH, AIBN | Methylcyclopentane (B18539) | Alicyclic Alkane |

| Reductive Dimerization | Nickel(I) Salen | 1,11-dodecadiene | Aliphatic Diene |

Intermediate in the Construction of Macrocyclic Structures

The synthesis of macrocycles—large ring structures typically containing 12 or more atoms—is a significant challenge in organic chemistry, and building blocks that can be efficiently cyclized are highly valued. thieme-connect.com this compound can be strategically employed as an intermediate in the assembly of precursors for macrocyclization.

One primary strategy involves Ring-Closing Metathesis (RCM), a powerful reaction for forming carbon-carbon double bonds within a ring. thieme-connect.com While this compound itself is not a diene, it can be readily converted into an RCM precursor. For example, the bromide can be substituted with a nucleophile that contains a terminal alkene, or it can be used in a cross-coupling reaction to attach another olefin-containing fragment. The resulting acyclic diene can then undergo RCM to form a macrocyclic alkene.

Alternatively, the intermolecular coupling of this compound can lead to precursors for larger rings. For instance, reductive coupling, such as that mediated by electrogenerated nickel(I) salen complexes as demonstrated with its isomer 6-bromo-1-hexene, can produce the C12 dimer, 1,11-dodecadiene. researchgate.net This elongated diene is a versatile starting material for subsequent transformations into macrocyclic structures, including those found in natural products.

| Macrocyclization Strategy | Key Transformation of this compound | Resulting Intermediate | Example Catalyst |

| Ring-Closing Metathesis (RCM) | Coupling with an olefin-containing unit | Acyclic Diene | Grubbs or Hoveyda Catalyst |

| Intermolecular Coupling | Reductive dimerization | C12 Diene (e.g., Dodecadiene) | Nickel(I) Salen |

Applications in Tandem and Multicomponent Reaction Sequences

Tandem (or cascade) and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of several bonds in a single operation, reducing waste and improving step economy. researchgate.net The dual functionality of this compound makes it an excellent candidate for such processes.

A key example of a tandem process is radical-relay or cyclization-coupling reactions. As mentioned, a radical can be generated at the C6 position, which then undergoes a 5-exo cyclization. The resulting cyclopentylmethyl radical is an intermediate that can be trapped by another reagent present in the reaction mixture, all in one pot. Nickel-catalyzed dicarbofunctionalization of alkenes exemplifies this, where an aryl halide and an alkyl halide (like this compound) add across a double bond in a coordinated sequence. nih.gov

In the realm of multicomponent reactions, this compound can act as an electrophilic component. A recent mechanochemical method for synthesizing unsymmetrical monoselenides demonstrates this principle. In this one-pot process, a magnesium-based selenium nucleophile is generated in situ from an organic halide, magnesium, and elemental selenium; this nucleophile then reacts with a second electrophile, such as 6-bromo-1-hexene, to form the final product. nih.gov This approach avoids the isolation of sensitive intermediates and showcases the utility of bromoalkenes in building complex molecules rapidly.

| Reaction Sequence Type | Description | Role of this compound | Potential Product Type |

| Radical Cyclization-Trapping | Generation of a radical, intramolecular cyclization, and subsequent intermolecular reaction of the new radical. | Radical Precursor & Cyclization Substrate | Functionalized Cyclopentane |

| Multicomponent Selenylation | In-situ generation of a selenium nucleophile followed by reaction with an electrophile. | Electrophile | Unsymmetrical Alkyl-Aryl Selenide |

| Nickel-Catalyzed Difunctionalization | Tandem addition of two different carbon groups across an alkene. | Alkylating reagent after initial cyclization | Acyclic and Cyclic Products |

Synthesis of Biologically Relevant Frameworks (Excluding Direct Biological Activity)

Many biologically active natural products and pharmaceutical molecules are built upon specific carbon skeletons, such as substituted alicyclic or heterocyclic rings. researchgate.net this compound is a valuable starting material for constructing these core frameworks, without itself being biologically active.

The ability to form substituted cyclopentane rings via intramolecular cyclization is particularly relevant. The cyclopentane core is a ubiquitous feature in a vast range of natural products, including prostaglandins (B1171923) and steroids. By using this compound and its derivatives, synthetic chemists can access this fundamental ring system, which can then be further elaborated into more complex, biologically relevant targets. For instance, the general strategy for synthesizing the hydrocarbon botryococcene, which is of geochemical importance, considered a C6-bromo-alkene derivative as a key fragment for convergent coupling. oregonstate.edu

Furthermore, the alkene functionality in this compound can direct the formation of heterocyclic frameworks. For example, electrophilic cyclofunctionalization reactions, where an electrophile and an internal nucleophile add across the double bond, can be used. If the bromine is first substituted by a nucleophile containing an alcohol or amine, the resulting molecule can undergo iodo- or selenocyclization to produce substituted tetrahydrofurans or pyrrolidines, respectively. researchgate.net These five-membered heterocyclic rings are core components of countless alkaloids and other bioactive compounds.

| Target Framework | Synthetic Strategy | Role of this compound | Resulting Core Structure |

| Substituted Cyclopentanes | Intramolecular Radical Cyclization | Precursor to hexenyl radical | Cyclopentylmethyl scaffold |

| Tetrahydrofurans | Substitution of Br with -OH, followed by Iodocyclization | Alkene substrate for cyclization | 2,5-disubstituted tetrahydrofuran (B95107) |

| Pyrrolidines | Substitution of Br with -NH₂, followed by Selenocyclization | Alkene substrate for cyclization | Substituted pyrrolidine (B122466) ring |

Advanced Analytical and Spectroscopic Methodologies for the Characterization of 6 Bromo 2 Hexene

Nuclear Magnetic Resonance (NMR) Spectroscopy: Application of 1D and 2D Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 6-Bromo-2-hexene in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.

¹H NMR spectroscopy identifies the chemically distinct protons in the molecule. For this compound, the spectrum would show signals corresponding to the methyl, methylene (B1212753), and vinylic protons. The chemical shifts (δ) are influenced by the electronic environment, with protons near the double bond and the bromine atom appearing at characteristic downfield positions.

¹³C NMR spectroscopy provides information on the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each carbon atom, confirming the absence of molecular symmetry. masterorganicchemistry.com The chemical shifts of the sp² carbons of the double bond and the carbon atom bonded to bromine are particularly diagnostic.

2D NMR techniques are crucial for assembling the molecular puzzle:

COSY (COrrelation SpectroscopY) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.edu For this compound, cross-peaks would confirm the connectivity between H-1/H-2, H-2/H-3, H-4/H-5, and H-5/H-6.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). columbia.edu This technique definitively links the proton signals to their respective carbon signals in the skeleton.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values based on typical ranges for similar structures. Actual values may vary depending on the solvent and experimental conditions.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |

| 1 | CH₃ | ~1.0 | ~18 | C-2, C-3 |

| 2 | CH | ~5.5 (m) | ~125 | C-1, C-3, C-4 |

| 3 | CH | ~5.6 (m) | ~135 | C-1, C-2, C-4, C-5 |

| 4 | CH₂ | ~2.1 (q) | ~34 | C-2, C-3, C-5, C-6 |

| 5 | CH₂ | ~1.9 (quint) | ~30 | C-3, C-4, C-6 |

| 6 | CH₂Br | ~3.4 (t) | ~33 | C-4, C-5 |

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Formula Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and formula of this compound and for assessing its purity, often in combination with gas chromatography.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. miamioh.edumsu.edu For C₆H₁₁Br, the exact mass would be calculated and compared to the experimental value, confirming the elemental composition. msu.edu

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. msu.edu This results in two molecular ion peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govrasayanjournal.co.in A sample is vaporized and passed through a GC column, which separates this compound from impurities, isomers (like 6-bromo-1-hexene), or residual starting materials. google.com As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. This is a standard method for confirming the purity of the synthesized compound. google.comunam.mx

Interactive Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation | Significance |

| Molecular Formula | C₆H₁₁Br | Confirmed by HRMS |

| Nominal Mass | 162/164 amu | Corresponds to C₆H₁₁⁷⁹Br / C₆H₁₁⁸¹Br |

| Exact Mass (HRMS) | 162.0044 (for ⁷⁹Br) | Confirms elemental composition |

| Molecular Ion Peaks | [M]⁺ at m/z 162 and [M+2]⁺ at m/z 164 | Characteristic ~1:1 ratio for one bromine atom miamioh.edu |

| Key Fragment Ion | [M-Br]⁺ at m/z 83 | Loss of the bromine radical |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic molecular vibrations.

Infrared (IR) Spectroscopy is particularly useful for identifying polar bonds. The IR spectrum of this compound would display key absorption bands that confirm its structure. nist.govbiosynth.com These include:

C=C Stretch: A moderate absorption band around 1670-1650 cm⁻¹ indicates the presence of the carbon-carbon double bond.

Vinylic C-H Stretch: A sharp peak appearing just above 3000 cm⁻¹ is characteristic of C-H bonds on sp² hybridized carbons.

Aliphatic C-H Stretch: Stronger, broader peaks appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methylene groups.

C-Br Stretch: A strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹, is indicative of the carbon-bromine bond.

Raman Spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds. The C=C double bond in this compound would give a strong signal in the Raman spectrum, often stronger and sharper than in the IR spectrum.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Bond/Functional Group |

| C-H Stretch (sp²) | IR, Raman | ~3020 | =C-H (Vinylic) |

| C-H Stretch (sp³) | IR, Raman | ~2960-2850 | -C-H (Aliphatic) |

| C=C Stretch | IR, Raman | ~1660 | C=C (Alkene) |

| C-H Bend | IR | ~1460, ~965 (trans) | CH₂, CH₃, =C-H |

| C-Br Stretch | IR | ~600-500 | C-Br |

Chromatographic Separations: Advanced Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Isolation and Quantitative Analysis

Chromatographic techniques are essential for the separation, isolation, and quantitative analysis of this compound, ensuring its purity and enabling its accurate measurement in a mixture.

Gas Chromatography (GC) is the primary method for analyzing volatile compounds like this compound. tcichemicals.comtcichemicals.com Using a high-resolution capillary column (e.g., with a non-polar or medium-polarity stationary phase), GC can effectively separate cis/trans isomers, positional isomers (e.g., 1-bromo-2-hexene), and other impurities. researchgate.net The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative analysis when calibrated with a known standard. Purity levels are often determined by the percentage of the total peak area. google.com

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for preparative-scale purification or for the analysis of reaction mixtures containing non-volatile components. sielc.com A reverse-phase HPLC method, using a C18 column with a mobile phase such as an acetonitrile/water gradient, would be suitable for separating this compound from more polar or less volatile substances. sielc.comsielc.com HPLC is also scalable, making it useful for isolating larger quantities of the pure compound. sielc.com

X-ray Diffraction Analysis: Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination of Crystalline Derivatives

While this compound is a liquid under standard conditions and thus cannot be analyzed directly by single-crystal X-ray diffraction, this technique is invaluable for the structural determination of its solid derivatives.

Should there be any ambiguity in the structure, particularly concerning stereochemistry (e.g., if chiral centers were introduced), this compound can be converted into a stable, crystalline solid. The subsequent analysis of a suitable single crystal of this derivative by X-ray diffraction provides the definitive, three-dimensional arrangement of atoms in the solid state. rsc.org This method yields precise bond lengths, bond angles, and absolute configuration, offering an unambiguous confirmation of the molecular structure that is unattainable by other techniques. researchgate.net

Theoretical and Computational Studies on 6 Bromo 2 Hexene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 6-bromo-2-hexene. DFT methods are used to model the electronic structure, determine stability, and predict spectroscopic data.

Electronic Structure and Stability: DFT calculations can elucidate the distribution of electrons within the this compound molecule, identifying regions of high or low electron density, which are crucial for predicting reactivity. For instance, the B3LYP functional combined with basis sets like 6-31G(d) or 6-311++G** is commonly used to optimize the geometry of bromoalkenes and their radical intermediates. winona.edu Studies on similar allylic systems, such as the bromination of trans-2-hexene (B1208433), have employed DFT to compare the stability of various radical intermediates that could lead to different bromohexene isomers. winona.edu Computational data indicates that the stability of allylic radicals can differ by several kcal/mol, influencing the product distribution in radical reactions. winona.edu For example, calculations have shown that the radical formed by hydrogen abstraction at C4 of trans-2-hexene is more stable than the one formed at C1, which explains the observed product ratios. winona.edu

Spectroscopic Property Prediction: DFT is also a valuable tool for predicting spectroscopic properties, which aids in the identification and characterization of molecules. science.gov By calculating vibrational frequencies, researchers can assign bands in experimental infrared (IR) and Raman spectra. science.govresearchgate.net The accuracy of these predictions depends on the chosen functional and basis set. For example, studies often find that the B3LYP method with a 6-311++G(d,p) basis set provides satisfactory results for vibrational wavenumbers, although challenges remain for specific modes like O-H stretching due to unharmonicity and intermolecular interactions. science.gov Such calculations can be applied to this compound to predict its IR and Raman spectra, helping to confirm its structure.

| Predicted Property | Computational Method | Basis Set | Typical Application |

| Optimized Geometry | DFT (e.g., B3LYP) | 6-31G(d) | Determining bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| Radical Stability | DFT (e.g., B3LYP) | 6-311++G** | Comparing the energies of different radical intermediates to predict reaction regioselectivity. winona.edu |

| Bond Dissociation Energies | DFT (e.g., B3LYP) | 6-31G(d) | Assessing the strength of the C-Br bond and its susceptibility to cleavage. |

| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | Predicting IR and Raman spectra to aid in experimental characterization. science.gov |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational landscape and dynamics of larger systems over time.

Conformational Analysis: this compound has several rotatable bonds, leading to a variety of possible conformations. Molecular mechanics force fields can be used to rapidly calculate the energies of these different conformers and identify the most stable arrangements. For cyclic analogues, understanding conformational preferences, such as whether a substituent is in an axial or equatorial position, is critical for predicting reactivity, particularly in elimination reactions. masterorganicchemistry.com For an acyclic molecule like this compound, this analysis would focus on the rotational barriers around the C-C single bonds and the resulting gauche and anti conformers.

Intermolecular Interactions and Solvation Effects: Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. MD simulations are particularly useful for understanding how a solvent influences chemical reactions. researchgate.net By simulating this compound in various solvents (e.g., polar aprotic solvents like THF or DMF), researchers can predict how the solvent molecules arrange around the solute and how this affects reaction kinetics and the stability of transition states. For example, in SN2 reactions, solvent polarity can significantly alter the potential energy surface, and MD simulations help to visualize and quantify these effects. researchgate.net Coarse-grained MD simulations have also been used to study the self-assembly of liquid crystalline networks where related molecules like 6-bromo-1-hexene (B1265582) are used as components. rsc.org

Computational Exploration of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them.

Wohl-Ziegler Bromination: Investigations into the NBS bromination of trans-2-hexene have used DFT calculations to explore the reaction mechanism. winona.edu These studies compute the relative energies of reactants, radical intermediates, transition states, and products. winona.edu The calculations revealed that the reaction is under kinetic control, as the reversion of the bromohexene products back to the allylic radicals is energetically unfavorable. winona.edu Furthermore, DFT calculations have suggested the possibility of alternative reaction pathways, such as a mechanism where hydrogen abstraction occurs adjacent to a bromine atom in a subsequent bromination step, potentially involving a bromine shift. winona.edu

Nucleophilic Substitution (SN2) and Elimination (E2) Reactions: Computational analysis of SN2 reactions provides detailed insights into the reaction pathway, including the formation of pre-reaction complexes and the geometry of the transition state. researchgate.net DFT methods can calculate the activation barriers for such reactions, helping to predict reaction rates. For this compound, these calculations could compare the feasibility of SN2 versus E2 pathways under different conditions. For elimination reactions in related cyclic systems, computations have shown that an anti-periplanar arrangement between the leaving group and a beta-hydrogen is required, which often necessitates the leaving group being in an axial position. masterorganicchemistry.com

| Reaction Type | Computational Focus | Key Findings from Analogous Systems |

| Radical Bromination | Transition states for H-abstraction, stability of allylic radicals. | Reaction is kinetically controlled; radical stability dictates product ratios. winona.edu |

| SN2 Substitution | Potential energy surface, activation energy, solvent effects. | Polar solvents can alter the PES from a double-well to a single-well profile. researchgate.net |

| E2 Elimination | Conformational requirements (e.g., anti-periplanar geometry). | Rate of elimination is higher when the leaving group is in the more stable axial conformation. masterorganicchemistry.com |

Application of Quantitative Structure-Activity Relationships (QSAR) to Predict Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its activity or a specific property. These models often use descriptors derived from computational chemistry.

For this compound, a QSAR approach could potentially be used to predict properties such as its toxicity, environmental persistence, or its effectiveness in a particular class of reactions. This would involve:

Compiling a dataset of related bromoalkenes with known experimental data for the property of interest.

Calculating a variety of molecular descriptors (e.g., electronic, steric, topological) for each compound using computational methods.

Developing a statistical model that correlates the descriptors with the observed activity.

Using the model to predict the behavior of this compound.

This approach allows for the rapid screening of chemical properties without the need for extensive experimental testing.

Future Directions and Emerging Research Avenues for 6 Bromo 2 Hexene Research

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of bromoalkenes often involves reagents and conditions that are not environmentally benign. A significant future direction is the development of green and sustainable synthetic protocols. Research is focusing on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Emerging strategies that could be applied to the synthesis of 6-bromo-2-hexene include microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields. For instance, microwave irradiation has been effectively used for the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids to produce (Z)-1-bromo-1-alkenes with high stereoselectivity and yield in mere minutes. organic-chemistry.org Another avenue involves the use of solid-supported reagents or catalysts, which simplify purification processes and allow for recycling. The development of catalytic methods that avoid stoichiometric amounts of toxic brominating agents, such as using HBr in conjunction with an oxidizing agent or employing enzymatic halogenation, represents a key area of innovation. rsc.org Tellurium-promoted stereoselective hydrodebromination of 1,1-dibromoalkenes offers a transition-metal-free and base-free method to obtain (E)-bromoalkenes in good yields. rsc.org

Table 1: Comparison of Synthetic Approaches for Bromoalkenes

| Method | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Microwave-Induced Debrominative Decarboxylation | Uses microwave irradiation; rapid reaction times (0.2-1.0 min). | High efficiency, reduced energy consumption, high stereoselectivity for Z-isomers. | organic-chemistry.org |

| Tellurium-Promoted Hydrodebromination | Catalytic tellurium, no transition metals or base required. | Mild conditions, high stereoselectivity for E-isomers, environmentally benign. | rsc.org |

| Homolytic Hydrobromination of Alkynes | Uses hydrogen bromide for regio- and stereoselective addition to alkynes. | Direct route from simple precursors, potential for stereocontrol. | globalauthorid.com |

| Baylis-Hillman Adduct Bromination | Uses reagents like MgBr2 or bromo(dimethyl)sulfonium bromide. | Provides access to both (Z)- and (E)-allyl bromides with high stereoselectivity. | tandfonline.comresearchgate.net |

Innovation in Stereoselective and Stereospecific Transformations

The double bond in this compound can exist as either the (E) or (Z) isomer, and controlling this stereochemistry is crucial for its application in the synthesis of complex molecules. Future research will undoubtedly focus on developing new catalytic systems that can selectively produce one isomer over the other.

Catalytic cross-metathesis is a powerful tool that has been developed for the direct synthesis of Z-alkenyl halides from simple terminal olefins, offering high yields and stereoselectivity. nih.gov Furthermore, methods for the stereoselective synthesis of both (E)- and (Z)-allyl bromides from Baylis-Hillman adducts using reagents like magnesium bromide have shown promise. tandfonline.com

Once a specific isomer of this compound is obtained, its use in stereospecific reactions is a major area of exploration. Asymmetric allylic alkylation (AAA) reactions, which create new chiral centers, are particularly important. Rhodium-catalyzed asymmetric allylic arylation allows for the coupling of racemic allyl halides with arylboronic acids to form a single enantiomer of the product. nih.gov Similarly, copper-catalyzed asymmetric allylic alkylation of δ-alkoxy-substituted allyl bromides can produce valuable building blocks with excellent control over stereochemistry. rsc.org The development of catalysts, such as novel salen ligands for the Nozaki-Hiyama-Kishi reaction, enables the highly enantioselective addition of allylic halides to aldehydes. organic-chemistry.org These advanced catalytic methods open up new possibilities for using this compound to construct complex, stereochemically-defined molecules.

Exploration of Catalytic Applications Involving the this compound Moiety

The dual functionality of this compound makes it an attractive substrate for a variety of catalytic cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. The vinyl bromide moiety can readily participate in well-established reactions like the Suzuki, Sonogashira, and Heck couplings. organic-chemistry.orgtandfonline.comnih.gov Future research will likely explore ligand-free palladium-catalyzed conditions or the use of more sustainable and inexpensive metal catalysts like nickel or iron. tandfonline.comthieme.de

A key area of innovation lies in sequential or one-pot cross-coupling reactions, where the differential reactivity of the bromine atom and the alkene can be exploited. For instance, the bromo-group could first undergo a Suzuki coupling, followed by a metathesis or hydroformylation reaction at the double bond. The kinetics of the Suzuki-Miyaura cross-coupling are known to be sensitive to the olefin geometry, with E-isomers reacting much faster than Z-isomers, a feature that could be exploited for selective transformations. nih.gov

Beyond being a substrate, the this compound moiety could serve as a precursor to novel organometallic complexes or ligands. The alkene can coordinate to a metal center, while the bromo-group provides a handle for further modification or attachment to a support. There is also emerging interest in photocatalytic reactions, where dimeric gold complexes have been shown to mediate the cyclization of bromoalkenes, a process in which the complex acts as both a radical initiator and terminator. nih.gov

Table 2: Potential Catalytic Reactions for this compound

| Reaction Type | Catalyst System (Example) | Potential Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4 / Base | Formation of a new C(sp2)-C(sp2) bond at the bromine position. | rsc.orgnih.gov |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Amine base | Formation of a C(sp2)-C(sp) bond, introducing an alkyne group. | organic-chemistry.orgtandfonline.com |

| Asymmetric Allylic Alkylation | Rh(I) or Cu(I) with chiral ligands | Enantioselective formation of C-C bonds. | nih.govrsc.org |

| Photocatalytic Cyclization | [Au2(dppm)2]2+ | Radical-mediated intramolecular cyclization. | nih.gov |

| Cross-Electrophile Coupling | Nickel/Iridium photocatalyst | Coupling with other alkyl bromides while preserving olefin geometry. | acs.org |

Integration into Novel Materials Science Applications

The unique structure of this compound makes it a valuable monomer or functionalizing agent in materials science, particularly in polymer chemistry. The terminal alkene can participate in polymerization reactions, while the bromine atom serves as a functional handle for post-polymerization modification or as an initiation site for other polymerization techniques.

One of the most promising areas is the synthesis of functional polymers via metallocene-catalyzed copolymerization. organic-chemistry.org For example, copolymerizing ethylene (B1197577) with ω-bromoalkenes like 11-bromo-1-undecene (B109033) produces brominated polyethylene. organic-chemistry.orgthieme.de This introduces reactive bromine sites onto a stable polyolefin backbone, which can then be used for grafting other polymer chains or introducing polar functional groups. The use of this compound in such copolymerizations could lead to new materials with tailored properties.

Furthermore, the bromine atom in a polymer derived from this compound can act as an initiator for Atom Transfer Radical Polymerization (ATRP). This "grafting from" technique allows for the growth of well-defined polymer brushes from the main polymer backbone, leading to the creation of complex architectures like graft copolymers. rsc.orgresearchgate.netresearchgate.net These materials are of interest for applications ranging from new compatibilizers for polymer blends to advanced drug delivery systems and functional surface coatings. researchgate.netacs.org The allyl bromide functionality itself can also act as an effective chain transfer agent in radical polymerizations, providing another mechanism for creating functional end-groups on polymer chains. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.